(2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structure, which includes a dimethylamino group and a phenyl group attached to an acetic acid backbone. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (2R)-2-phenylglycine.
Dimethylation: The amino group of (2R)-2-phenylglycine is dimethylated using formaldehyde and formic acid under reductive amination conditions.
Acidification: The resulting (2R)-2-(dimethylamino)-2-phenylacetic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of (2R)-2-(dimethylamino)-2-phenylacetic acid.
Reduction: Primary amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions facilitate the binding of the compound to its target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
(2S)-2-(dimethylamino)-2-phenylacetic acid hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(dimethylamino)-2-phenylpropanoic acid hydrochloride: A structurally similar compound with an additional methyl group on the acetic acid backbone.
2-(dimethylamino)-2-(4-methylphenyl)acetic acid hydrochloride: A derivative with a methyl-substituted phenyl group.
Uniqueness: (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other structurally similar compounds. This chiral specificity is crucial for its effectiveness in pharmaceutical applications.
Properties
CAS No. |
1007877-71-5 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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